molecular formula C20H19N3O2S2 B2539336 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 897461-62-0

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2539336
CAS No.: 897461-62-0
M. Wt: 397.51
InChI Key: JIIXPOYEEJSNHB-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .


Synthesis Analysis

The synthesis of this compound involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O3S . Further structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The compound is part of a series that was evaluated for in vitro antitubercular activity . Specific chemical reactions involving this compound are not mentioned in the available sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the available sources .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into imidazo[2,1-b]thiazole derivatives, such as the synthesis and evaluation of their cytotoxic activity against human cancer cell lines, is a significant area of study. Novel compounds with this scaffold have been designed, synthesized, and tested for their effectiveness against various cancer types. For example, a study by Ding et al. (2012) reported on the synthesis of imidazo[2,1-b]thiazole derivatives and their potential as inhibitors against cancer cell lines, such as MDA-MB-231, showcasing the compound's potential in anticancer drug development Ding et al., 2012.

Antimicrobial and Antituberculosis Activity

Another significant application is in the discovery of new antimicrobial and antituberculosis agents. Compounds bearing the imidazo[2,1-b]thiazole moiety have been synthesized and assessed for their antimicrobial activities, including against Mycobacterium tuberculosis. Güzeldemirci and Küçükbasmacı (2010) have contributed to this field by evaluating the antimicrobial efficacy of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole scaffold, underscoring the potential of these compounds in treating infectious diseases Güzeldemirci & Küçükbasmacı, 2010.

Development of Imaging Agents

In the realm of diagnostic imaging, specifically positron emission tomography (PET), derivatives of imidazo[2,1-b]thiazole have been explored as potential tracers. Gao et al. (2016) discussed the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives aimed at imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), illustrating the compound's relevance in enhancing imaging techniques for medical diagnostics Gao et al., 2016.

Antioxidant and Anti-Inflammatory Agents

The investigation into antioxidant and anti-inflammatory properties of thiazole and imidazo[2,1-b]thiazole derivatives represents another critical area of application. Research has focused on synthesizing novel compounds to evaluate their potential as therapeutic agents in treating inflammation and oxidative stress-related disorders. For instance, compounds with the thiazole scaffold have been synthesized and assessed for their anti-inflammatory and antioxidant activities, highlighting their therapeutic potential Koppireddi et al., 2013.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The compound is part of a series that has shown promise as antimycobacterial agents . Future research could focus on further optimizing these compounds and conducting more in-depth studies on their mechanisms of action, safety profiles, and potential applications in treating tuberculosis.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-2-25-16-7-5-14(6-8-16)18-12-23-15(13-27-20(23)22-18)10-19(24)21-11-17-4-3-9-26-17/h3-9,12-13H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIXPOYEEJSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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